Oxyfluorfen

Description

Nomenclature and Classification of Oxyfluorfen

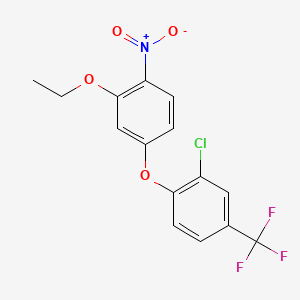

This compound is chemically identified as 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene. nih.govwikipedia.org It belongs to the diphenyl ether class of herbicides. chemicalbook.comwikipedia.orgbcpcpesticidecompendium.org This classification is based on its chemical structure, which features two phenyl rings connected by an ether linkage. nih.govchemicalbook.com this compound's mode of action involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). uark.eduashs.org This enzyme is crucial for chlorophyll (B73375) synthesis in plants. ashs.org By inhibiting PPO, this compound leads to the accumulation of protoporphyrin IX, a phototoxic intermediate that causes cell membrane disruption and ultimately, plant death. ashs.orgtandfonline.com

Key identifiers for this compound are its Chemical Abstracts Service (CAS) Registry Number, 42874-03-3, and its IUPAC name. wikipedia.orgnist.govscbt.com These identifiers are essential for its unambiguous identification in scientific literature and databases.

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | nih.govwikipedia.org |

| CAS Number | 42874-03-3 | wikipedia.orgnist.govscbt.com |

| Chemical Formula | C15H11ClF3NO4 | wikipedia.orgnist.gov |

| Chemical Class | Diphenyl ether herbicide | chemicalbook.comwikipedia.orgbcpcpesticidecompendium.org |

| Mode of Action (HRAC/WSSA Group) | Group 14 / Group E (Global) / Group G (Aus) | wikipedia.orguark.edu |

Historical Context of this compound Research and Development

The development of chemical weed control began in the late 19th century with the use of mineral-based compounds. awsjournal.org The discovery of synthetic herbicides like 2,4-D during World War II marked a significant advancement in selective weed control. awsjournal.org this compound was first registered in the United States in 1979 for pre-emergent and post-emergent control of broadleaf and grassy weeds. epa.govepa.gov Initial experiments with the compound by Rohm and Haas began as early as 1974. wikipedia.org It is currently manufactured by companies such as Dow AgroSciences and Adama Agricultural Solutions. wikipedia.orgepa.gov

Since its introduction, this compound has been the subject of numerous studies to evaluate its efficacy and to ensure it meets contemporary safety standards. epa.govepa.gov Data call-ins were issued by the U.S. Environmental Protection Agency (EPA) in 1991, 1993, and 1995 to gather additional information. epa.govepa.gov In 2002, the EPA conducted risk assessments and subsequently required changes to this compound labels. epa.govepa.gov

Current State of Scholarly Inquiry on this compound

Contemporary research on this compound is multifaceted, addressing its environmental fate, potential for new applications, and its role in integrated weed management strategies. marketresearchintellect.commorressier.comresearcher.life A significant area of investigation is the development of herbicide-resistant crops, such as this compound-resistant rice, which would allow for in-season application of the herbicide. uark.edu

Recent studies have focused on:

| Research Area | Key Findings and Objectives | Reference |

|---|---|---|

| Herbicide-Resistant Crops | Development of this compound-resistant rice to allow for post-emergence application. | uark.edu |

| Application Optimization | Studies on optimal rates and combinations with other herbicides like clomazone (B1669216) and quinclorac (B55369) for improved weed control. | uark.educambridge.org |

| Environmental Fate | Investigation of degradation pathways, including microbial and photolytic degradation. | morressier.com |

| Toxicology | Evaluation of potential endocrine-disrupting effects in animal studies. | oup.comimpactfactor.org |

| Integrated Weed Management | Incorporation into comprehensive programs to manage herbicide resistance and reduce chemical load. | marketresearchintellect.com |

Compound Names Mentioned

| Compound Name |

|---|

| 2,4-D |

| Clomazone |

| Dinoseb |

| Glufosinate |

| Glyphosate |

| Indaziflam |

| Linuron |

| MCPA |

| This compound |

| Paraquat |

| Prodiamine |

| Propanil |

| Propaquizafop |

| Quinclorac |

| Quizalofop |

| Rimsulfuron |

| Saflufenacil |

| S-metolachlor |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-2-23-14-8-10(4-5-12(14)20(21)22)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMBBFQZGJFLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 | |

| Record name | OXYFLUORFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024241 | |

| Record name | Oxyfluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxyfluorfen is an orange crystalline solid. Non corrosive. Used as an herbicide., Orange to dark red-brown solid; [HSDB] | |

| Record name | OXYFLUORFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyfluorofen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

358.2 °C | |

| Record name | OXYFLUOROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in most organic solvents, e.g. acetone 72.5, cyclohexanone, isophorone 61.5, dimethylformamide >50, chloroform 50-55, mesityl oxide 40-50 (all in g/100 g, 25 °C), In water, 1.16X10-1 mg/L at 25 °C | |

| Record name | OXYFLUOROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.49 g/L, Density: 1.35 at 73 °C | |

| Record name | OXYFLUOROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg], 2X10-7 mm Hg at 25 °C | |

| Record name | Oxyfluorofen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXYFLUOROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange crystalline solid at room temperature, Orange to deep red brown crystalline solid | |

CAS No. |

42874-03-3 | |

| Record name | OXYFLUORFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyfluorfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42874-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyfluorfen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyfluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYFLUORFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46GY4Y6567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYFLUOROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85-90 °C (tech., 65-84 °C) | |

| Record name | OXYFLUOROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Biological Interactions of Oxyfluorfen

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition and Associated Biochemical Pathways

Oxyfluorfen functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), also known as Protox pomais.comnih.govpeptechbio.comherts.ac.uk. This enzyme is vital for the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of tetrapyrroles, which are precursors for essential plant pigments like chlorophyll (B73375) and heme researchgate.netmdpi.comnih.gov.

Disruption of Chlorophyll Synthesis and Porphyrin Accumulation

Inhibition of PPO by this compound disrupts the normal flow of the porphyrin synthesis pathway. This disruption leads to the accumulation of protoporphyrinogen IX within the plant cell mdpi.com. The accumulated protoporphyrinogen IX can then leak from the chloroplasts into the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX mdpi.com. Protoporphyrin IX is a potent photosensitizer mdpi.com. In the presence of light, it interacts with molecular oxygen, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) mdpi.comoak.go.krpioneer.com. This uncontrolled generation of ROS is a critical factor in the herbicidal action of this compound nih.govoak.go.kr.

Research findings illustrate the accumulation of protoporphyrin IX in plants treated with this compound. For example, studies on Oryza sativa (rice) plants treated with this compound showed a prominent accumulation of protoporphyrin IX, with the highest levels observed within hours of treatment mdpi.com. This accumulation directly correlates with the inhibition of PPO activity mdpi.com.

Oxidative Damage and Cell Membrane Integrity Compromise

The reactive oxygen species generated as a result of protoporphyrin IX accumulation cause peroxidative damage to cellular components, particularly the lipids in cell membranes pomais.compeptechbio.comoak.go.krpioneer.com. This process, known as lipid peroxidation, leads to the breakdown of cell membrane integrity oak.go.krpioneer.combsu.edu. The damage to cell membranes results in leakage of cell contents and rapid desiccation of plant tissues oak.go.krpioneer.com. This membrane disruption is a primary mechanism by which this compound exerts its toxic effects on susceptible plants herts.ac.ukpioneer.com.

The generation of ROS and subsequent oxidative stress contribute significantly to the phytotoxicity observed with this compound application oak.go.krscielo.br. Studies have indicated that this compound exposure can induce oxidative stress, affecting the balance of oxidant and antioxidant systems in organisms researchgate.netresearchgate.net.

Effects on Photosynthetic Processes in Target Organisms

While this compound's primary mode of action is PPO inhibition, the resulting oxidative damage significantly impacts photosynthetic processes in target organisms peptechbio.com. The disruption of chlorophyll synthesis directly reduces the plant's ability to capture light energy pomais.compeptechbio.com. Furthermore, the damage to cell membranes, including those within chloroplasts, compromises the structural integrity required for efficient photosynthesis researchgate.netpioneer.com. Although light is required for this compound to exert its effects, photosynthesis itself is not the primary target, unlike some other herbicide classes . The light-dependent generation of ROS from accumulated protoporphyrin IX is the key factor driving the photodynamic damage pioneer.com.

Studies have shown that this compound can lead to a reduction in the photosynthetic rate and efficiency of carboxylation in plants scielo.br.

Interactions with Cellular Metabolism and Enzyme Activities

Beyond its direct impact on the porphyrin pathway, this compound can influence various aspects of cellular metabolism and enzyme activities in both plants and soil microorganisms.

Impact on Dehydrogenase, Phosphatase, Protease, and Urease Activities in Soil

This compound application can affect the activity of several enzymes present in soil, which play crucial roles in nutrient cycling and organic matter decomposition mdpi.comresearchgate.net. Research indicates a dose-dependent inhibitory effect of this compound on the activities of enzymes such as dehydrogenase, phosphatase, protease, and urease in soil mdpi.comresearchgate.netcabidigitallibrary.orgresearchgate.netdntb.gov.ua.

Studies conducted under both laboratory and field conditions have assessed these effects. In laboratory conditions, dehydrogenase activity showed a decrease over time with this compound application mdpi.com. However, in field conditions, the trend could differ, influenced by soil physicochemical properties mdpi.com. For instance, in field conditions with a normal dose of this compound, dehydrogenase activity was observed to recover after a certain period, while phosphatase, urease, and protease activities required a longer time for recovery mdpi.comresearchgate.net.

Data on the effect of this compound on soil enzyme activities can be illustrated as follows:

| Enzyme | Effect of this compound (Dose-Dependent) | Recovery Time (Field Conditions, Normal Dose) |

| Dehydrogenase | Inhibitory effect, decrease with dose | Recovered after 14 days |

| Phosphatase | Inhibitory effect, decrease with dose | Minimum 21 days necessary for recovery |

| Protease | Inhibitory effect, decrease with dose | Minimum 21 days necessary for recovery |

| Urease | Inhibitory effect, decrease with dose | Minimum 21 days necessary for recovery |

These effects highlight the potential of this compound to transiently influence soil biochemical processes mdpi.com.

Influence on Nitrate (B79036) Reductase and Nitrate Content in Plant Seedlings

This compound treatment has been shown to influence nitrate metabolism in plant seedlings. Studies on Zea mays (maize) seedlings revealed that this compound spraying resulted in a distinct lowering of nitrate reductase activity in both roots and leaves ekb.eg. Nitrate reductase is a key enzyme in the assimilation of nitrate nitrogen in plants researchgate.netaloki.hu.

Along with the decrease in nitrate reductase activity, a similar pattern was observed for nitrate content in the seedlings ekb.eg. The lowering of both nitrate reductase and nitrate content following this compound treatment could be linked to a decline in carbon assimilation, which is an energy-expending process necessary for nitrate uptake and reduction ekb.eg.

Experimental data on the effect of this compound on nitrate reductase activity in maize seedlings demonstrates a significant diminishment of the enzyme's activity with increasing herbicide doses over time ekb.eg.

| Treatment (this compound Dose) | Plant Part | Diminishment of Nitrate Reductase Activity (after 5 days) |

| 5 ppm | Roots | 37% |

| 5 ppm | Leaves | 56% |

| 15 ppm | Roots | (Pattern similar to 5 ppm) |

| 15 ppm | Leaves | (Pattern similar to 5 ppm) |

This indicates that this compound can interfere with nitrogen assimilation pathways in susceptible plants ekb.eg.

Environmental Fate and Transport of Oxyfluorfen

Degradation Pathways and Kinetics

The degradation of oxyfluorfen in the environment can occur through several processes, primarily microbial degradation, photodegradation, and hydrolysis. The relative importance of these pathways is influenced by the specific environmental conditions.

Microbial Degradation Processes

Microbial degradation plays a significant role in the dissipation of this compound in soil and water environments. nih.govresearchgate.netresearchgate.net Various microorganisms have demonstrated the capacity to transform or mineralize this herbicide.

Several bacterial strains capable of degrading this compound have been identified and characterized. These include Micrococcus sp. F3Y, an actinobacterium isolated from activated sludge, which can utilize this compound as a sole carbon source. nih.govnih.gov Other reported strains with this compound-degrading capabilities include Chryseobacterium aquifrigidense R21, Bacillus licheniformis ATCC 21415, Bacillus methylotrophicus A1, Streptomyces sp. B1, Sphingomonas wittichii RW1, and Azotobacter sp. nih.govresearchgate.netresearchgate.netnih.gov These diverse microorganisms highlight the widespread potential for microbial involvement in this compound dissipation.

Studies on the microbial degradation of this compound have proposed several metabolic pathways. Two distinct initial degradation pathways have been suggested for Micrococcus sp. F3Y: one initiated by nitro reduction and the other by diaryl ether cleavage. nih.govnih.gov Both pathways are reported to culminate in aromatic ring opening and complete mineralization of this compound. nih.gov

Other research on different strains supports these initial steps. For instance, the degradation pathway by Azotobacter chroococcum was reported to involve the reduction of the nitro group to an amino compound, followed by acetylation of the amino derivative, O-dealkylation, and dechlorination. researchgate.net Sphingomonas wittichii RW1 has also been found to degrade nitrodiphenyl ethers through initial reduction and N-acetylation of nitro groups, followed by ether bond cleavage. researchgate.net Chryseobacterium aquifrigidense R21 is also believed to primarily utilize cleavage of the ether linkage as a main degrading pathway. researchgate.net The identification of metabolites such as 4-nitrobenzene-1,3-diol, 4-amino-3-ethoxyphenol, N-(2-ethoxy-4-hydroxyphenyl) acetamide, and 3-ethoxy-a-nitrophenol further supports the involvement of nitro reduction and ether cleavage in bacterial degradation. researchgate.net

The efficiency of microbial degradation of this compound is influenced by various environmental factors, including pH, temperature, cell density, and substrate concentration. nih.govglobalscienceresearchjournals.org

Studies with Micrococcus sp. F3Y have shown optimal degradation performance at pH 7.0 and 30°C. nih.govnih.gov The strain maintained significant degradation efficiency across a pH range of 6.5–8.0 (over 62% removal) and temperatures between 25–42°C (over 55% efficiency). nih.govnih.gov Initial this compound concentrations also affect degradation rates; for Micrococcus sp. F3Y, a degradation rate exceeding 74% was observed when the initial concentration was ≤150 mg/L. nih.govnih.gov Another study indicated that a maximum degradation rate of 94.95% could theoretically be achieved at 31.96 °C, a pH of 7.65, and an initial this compound concentration of 120.05 mg/L by an anodic biofilm. researchgate.net

Data illustrating the influence of pH and temperature on the degradation rate of 100 mg/L this compound by Micrococcus sp. F3Y within 8 hours is presented below: nih.gov

| Environmental Factor | Range Tested | Optimal Condition | Degradation Efficiency at Optimal Condition (8h) | Efficiency Range at Tested Range (8h) |

| pH | 5.0–9.0 | 7.0–7.5 | Not specified for 8h, but complete degradation in 12h at pH 7.0 | Gradually declined as pH increased from 7.5 to 9.0 or decreased from 6.5 to 5.0 |

| Temperature | 25–50°C | 30°C | Not specified for 8h, but complete degradation in 12h at 30°C | Maintained over 55% efficiency at 25–42°C (12h data) |

Initial cell density has also been identified as a factor, with an optimal initial cell density of OD600nm = 2.0 reported for efficient degradation by Micrococcus sp. F3Y. nih.govnih.gov

Proposed Microbial Degradation Pathways (Nitro Reduction, Diaryl Ether Cleavage, Aromatic Ring Opening, Complete Mineralization)

Photodegradation in Aquatic and Soil Environments

Photodegradation is another important process contributing to the dissipation of this compound, particularly in aquatic environments and on soil surfaces exposed to sunlight. epa.govtandfonline.comtandfonline.comapparentag.com.au

In water, this compound is reported to be readily degraded by sunlight. epa.govorst.eduapparentag.com.au Studies have indicated half-lives of 2 and 7.5 days in water under sunlight irradiation. epa.gov Another study reported even faster degradation in water under sunlight, with a half-life of about 5 hours, compared to oxadiazon (B1677825) with a half-life of about 2.62 days. tandfonline.com The predominant processes during the photolysis of this compound in water include the loss of the nitro group, dechlorination, and cyclisation. tandfonline.comtandfonline.com

On soil surfaces, photodegradation also occurs, although generally at a lower rate compared to in water. tandfonline.com This is primarily attributed to light attenuation by the soil matrix. tandfonline.com A half-life of 28 days has been estimated for photodegradation on soil surfaces. epa.gov Low this compound photodegradation was observed in soil samples amended with organic waste under xenon irradiation, with 71% and 89% of the initially added this compound recovered in different soil types after 96 hours. This suggests that soil composition, including organic matter content, can influence the extent of photodegradation on soil surfaces.

Hydrolysis

Hydrolysis is generally not considered a significant degradation pathway for this compound in the environment. orst.eduapparentag.com.au Studies have shown that this compound is stable to hydrolysis across a range of pH values (pH 4, 7, and 10) at temperatures of 25°C and 45°C, with over 97% of the parent compound remaining after 29-30 days. epa.govepa.gov This indicates that chemical hydrolysis in water under typical environmental conditions contributes minimally to its dissipation. epa.govepa.gov

This compound is a diphenyl ether herbicide utilized for controlling a range of annual broadleaf and grassy weeds in numerous crops and non-agricultural areas. nih.govherts.ac.uk Its mode of action involves inhibiting the enzyme protoporphyrinogen (B1215707) oxidase, which disrupts chlorophyll (B73375) synthesis and damages cell membranes in plants. nih.govwikipedia.org Understanding its environmental fate and transport is crucial due to its persistence and potential impact on non-target organisms and ecosystems. nih.govmdpi.comresearchgate.net

Persistence and Dissipation in Environmental Compartments

The persistence of this compound in the environment, particularly in soil, is a significant factor influencing its potential for off-site movement and long-term impact. mdpi.comscispace.com Dissipation refers to the processes by which the concentration of this compound in a compartment decreases over time, including degradation, volatilization, and transport.

Soil Persistence and Half-Life Values

This compound is generally considered persistent in soil. wikipedia.orgmdpi.comresearchgate.net Studies have reported a range of half-life values for this compound in soil, indicating moderate to high persistence depending on various factors. mdpi.comresearchgate.netresearchgate.net For instance, dissipation half-lives have been reported to range from 72 to 150 days in some soils. redalyc.org Other studies indicate average field half-lives around 35 days, with a typical range of 30-40 days. researchgate.net Laboratory studies have shown half-lives of six months, suggesting low rates of microbial degradation under controlled conditions. scispace.com In specific field studies, average half-lives in cultivated plots ranged from 45 to 45.5 days, while in uncultivated plots, they were slightly longer at 50.9 to 52.9 days. nih.gov Half-life values in soil have also been reported between 9.38 and 21.54 days in some instances. researchgate.net Under Indian tropical conditions, a mean half-life of 11.2 days in soil has been observed. researchgate.netresearchgate.net

Here is a table summarizing some reported soil half-life values for this compound:

| Environment/Conditions | Half-Life (days) | Source |

| Various soils | 72-150 | redalyc.orgnih.gov |

| Typical field conditions | 30-40 | researchgate.net |

| Average field conditions | 35 | researchgate.net |

| Laboratory conditions | ~180 (6 months) | scispace.com |

| Cultivated plots (field) | 45-45.5 | nih.gov |

| Uncultivated plots (field) | 50.9-52.9 | nih.gov |

| Soil (various studies) | 9.38-21.54 | researchgate.net |

| Indian tropical conditions (field) | 11.2 | researchgate.netresearchgate.net |

| Sandy clay loam soil (laboratory) | 29 | core.ac.uk |

| Silty clay soil (laboratory) | 19 | core.ac.uk |

| Californian rice paddy sediments (anaerobic) | >600 | nih.govresearchgate.net |

Factors Influencing Soil Persistence (Organic Matter, Clay Content, Temperature, Moisture Levels)

Several soil and environmental factors significantly influence the persistence and dissipation of this compound in soil. Soil organic matter (OM) and clay content are considered among the most important factors determining the persistence of soil-applied herbicides like this compound. scispace.comarccjournals.com this compound is highly adsorbed by soil colloids, particularly in soils with high clay and organic matter content. redalyc.org This strong adsorption reduces its availability for degradation processes. redalyc.orgarccjournals.com

Temperature and moisture content also play crucial roles in this compound dissipation. mdpi.comscispace.com Increased temperature and moisture generally lead to increased loss of the herbicide from the soil. scispace.com Dissipation has been reported to be rapid at high temperatures, with almost no dissipation occurring at 10°C. scispace.comnih.gov Studies have shown that the rate of this compound degradation increases with increasing temperature. scispace.com Regarding moisture, the rate of disappearance is higher under saturated conditions compared to field capacity or 50% field capacity. scispace.com

The rate of disappearance has been observed to be inversely related to the organic carbon content of the soil. scispace.com Lower persistence was found in Alfisol soils with low organic matter and clay content compared to Vertisol soils which showed maximum persistence. scispace.com The increase in soil adsorption and persistence observed with organic amendments like olive-oil mill waste can influence its losses by runoff. core.ac.uk

Accumulation in Sediments (e.g., Rice Paddy Sediments)

This compound has the potential to accumulate in sediments, particularly in aquatic environments such as rice paddies. researchgate.netnih.gov Due to its low water solubility and high affinity for soil particles, this compound can be transported to water bodies via surface runoff, primarily adsorbed onto soil particles and organic matter. researchgate.netredalyc.orgacs.org Once in aquatic systems, it can settle and accumulate in sediments. researchgate.netnih.govacs.org Studies have shown significant accumulation of this compound in Californian rice paddy sediments, where it degrades slowly under anaerobic conditions, with a reported half-life exceeding 600 days. nih.govresearchgate.net This accumulation in sediment can pose risks to benthic invertebrates and algal communities. nih.govresearchgate.net

Mobility and Leaching Potential in Soils

The mobility and leaching potential of this compound in soils are critical aspects of its environmental behavior, influencing the risk of groundwater contamination. chesci.comisws.org.in

Adsorption and Desorption Characteristics in Varied Soil Matrices

This compound exhibits strong adsorption characteristics in soil, which significantly limits its mobility. mdpi.comarccjournals.comisws.org.in Its adsorption behavior conforms to the Freundlich equation. cabidigitallibrary.org Sorption is particularly high in soils with elevated clay and organic matter content. redalyc.orgarccjournals.comamazonaws.com For instance, studies have shown higher sorption (98.53%) in clayey soil compared to sandy loam soil (77.96%). arccjournals.comamazonaws.comresearchgate.net Sandy clay loam soil with high organic matter also showed high sorption (96.974%). arccjournals.comamazonaws.comresearchgate.net The extent of binding to soil constituents, indicated by the Freundlich constant Kf, is positively correlated with organic carbon and clay content. cabidigitallibrary.org

Desorption of this compound from soil is generally low and exhibits pronounced hysteresis, meaning that less herbicide is released back into the soil solution than was initially adsorbed at the same concentration. acs.orgcabidigitallibrary.org This hysteresis is more prominent at higher herbicide concentrations. cabidigitallibrary.org The low desorption indicates that this compound is strongly bound to soil particles, making it less available in the soil solution. acs.orgcabidigitallibrary.org The percentage of cumulative desorption is higher in soils with low organic carbon content. cabidigitallibrary.org

Here is a table illustrating this compound sorption percentages in different soil types:

| Soil Type | Sorption (%) | Source |

| Clayey soil | 98.53 | arccjournals.comamazonaws.comresearchgate.net |

| Sandy clay loam (high organic matter) | 96.974 | arccjournals.comamazonaws.comresearchgate.net |

| Sandy loam soil | 77.96 | arccjournals.comamazonaws.comresearchgate.net |

Influence of Soil Attributes on Bioavailability (Cation Exchange Capacity)

Soil attributes significantly influence the bioavailability of this compound, which in turn affects its efficacy and potential impact on organisms. redalyc.orgscielo.br While soil texture has not consistently shown a strong correlation with this compound bioavailability, cation exchange capacity (CEC) has been identified as a key soil attribute capable of predicting herbicide bioavailability, particularly in highly weathered soils. redalyc.orgscielo.brresearchgate.net A high negative correlation has been observed between herbicide efficacy (related to bioavailability) and CEC. redalyc.org Soils with higher CEC tend to have lower this compound bioavailability. redalyc.orgscielo.brresearchgate.net This is likely due to the influence of CEC on the adsorption of the herbicide to soil colloids. redalyc.orgscielo.br Organic matter content can also influence bioavailability, with soils having high OM often showing lower herbicide bioavailability due to increased retention. redalyc.org

Adsorption and Desorption Characteristics in Varied Soil Matrices

Runoff and Contamination of Surface and Groundwater

The transport of this compound into surface and groundwater is a critical aspect of its environmental fate. While generally considered to have low mobility in soil due to strong adsorption to organic matter and low water solubility, runoff events can facilitate its movement, particularly when associated with sediment researchgate.netresearchgate.netnih.govepa.gov.

Research indicates that this compound contamination of surface water can occur through spray drift and runoff researchgate.netepa.gov. Studies have detected this compound in surface water samples, with concentrations varying depending on the location and time of sampling usgs.govca.gov. For instance, in a monitoring study in California's Yolo Bypass, this compound was detected in suspended sediments, suggesting transport during high-flow events usgs.gov. Another study monitoring surface water in agricultural areas of the Central Coast and Southern California reported this compound as one of the frequently detected herbicides, with a detection frequency of 50% in 2021 ca.gov. The frequency of exceeding the U.S. Environmental Protection Agency (EPA) acute aquatic life benchmark for this compound was reported as 25% in this region ca.gov.

The amount of this compound transported by runoff is influenced by several factors, including rainfall intensity and timing relative to application, soil characteristics (texture and organic matter content), and topography core.ac.ukusgs.gov. Studies have shown that the greatest concentrations of herbicides in runoff often occur during the first significant rainfall event after application core.ac.uk. The low water solubility of this compound means it is primarily transported with sediment rather than in the dissolved phase in runoff water researchgate.netresearchgate.netnih.gov.

Data from studies comparing this compound transport with other herbicides highlight the significance of its physicochemical properties. In an olive orchard monitoring study, very low levels of this compound (0.03% of applied) were measured in runoff waters compared to terbuthylazine (B1195847) (0.53% of applied), which has higher water solubility researchgate.netnih.gov. However, a significantly larger percentage of applied this compound (38.15%) was found in runoff-sediment compared to terbuthylazine (0.46%), consistent with this compound's strong adsorption to soil particles researchgate.netnih.gov. The soil distribution coefficient (Kd) for this compound was found to be much greater (Kd=3098) than that for terbuthylazine (Kd=1.57), further illustrating its strong tendency to bind to soil researchgate.netnih.gov.

Interactive Table 1: Herbicide Distribution in Runoff Water and Sediment

| Herbicide | % of Applied in Runoff Water | % of Applied in Runoff-Sediment | Soil Distribution Coefficient (Kd) |

| This compound | 0.03 researchgate.netnih.gov | 38.15 researchgate.netnih.gov | 3098 researchgate.netnih.gov |

| Terbuthylazine | 0.53 researchgate.netnih.gov | 0.46 researchgate.netnih.gov | 1.57 researchgate.netnih.gov |

Regarding groundwater contamination, this compound is generally considered unlikely to contaminate groundwater under normal conditions due to its low mobility and strong soil adsorption researchgate.netepa.govnih.gov. Modeling studies, such as the SCI-GROW model used by the US EPA, predict that the concentration of this compound in shallow groundwater sources is not likely to exceed low microgram per liter levels epa.gov. For instance, based on a maximum application rate of 0.5 lbs a.i./acre, the SCI-GROW model predicted a concentration of 0.012 µg/l in shallow groundwater epa.gov. For drinking water assessment based on a higher use rate (2.0 lb ai/acre), the SCI-GROW model predicted a concentration not likely to exceed 0.049 µg/l epa.gov.

However, the potential for groundwater contamination exists in specific scenarios, such as soils with extremely low organic carbon content and coarse texture, where this compound might contaminate groundwater less than 3m deep nih.gov. Field studies on the persistence and downward movement of this compound in different soil types have shown varying half-lives, with longer persistence observed in clayey soil compared to sandy or sandy loam soils researchgate.net.

Interactive Table 2: this compound Half-Life in Different Soil Types

| Soil Type | Half-Life (DT50) (days) |

| Clayey soil | 75.25 researchgate.net |

| Sandy loam | 60.20 researchgate.net |

| Sandy soil | 43.00 researchgate.net |

Despite the low likelihood of widespread groundwater contamination, this compound residues have been reported in groundwater in some regions, such as the Guadalquivir river basin in Spain researchgate.net. Analytical methods have been developed for the detection and quantification of this compound in water samples, with reported limits of detection in the low microgram per liter range epa.govresearchgate.net.

Ecotoxicology and Environmental Impact of Oxyfluorfen

Toxicity to Non-Target Organisms

Oxyfluorfen exhibits toxicity across different trophic levels, affecting both aquatic and terrestrial organisms. epa.gov

Aquatic Organisms (Fish, Invertebrates, Microalgae)

This compound is highly to very highly toxic to fish and aquatic invertebrates. epa.gov Risks to aquatic plants, algae, and benthic invertebrates have been shown to exceed levels of concern under various conditions. oup.com

Inhibition of Photosynthetic Pigments and Activity in Microalgae

This compound is known to inhibit photosynthetic pigments and activity in microalgae species. researchgate.netmdpi.com It acts as a metabolic inhibitor specifically targeting the chlorophyll (B73375) biosynthetic pathway by inhibiting protoporphyrinogen (B1215707) oxidase, which leads to the formation of reactive oxygen species and subsequent inhibition of chlorophyll synthesis. researchgate.net Studies on Scenedesmus obliquus have shown that this compound exposure leads to changes in chlorophyll content and indicators of photosynthetic enzyme activities. nih.gov The sensitivity of various photosynthetic biomarkers in S. obliquus to this compound has been investigated, revealing a varied order of sensitivity, with antenna size and chlorophyll content being among the most sensitive parameters. nih.gov This inhibition of photosynthetic processes can have significant impacts on primary producers in aquatic ecosystems.

Changes in Enzymatic Biomarkers and Nutritive Value in Aquatic Species

Exposure to this compound can induce changes in enzymatic biomarkers and affect the nutritive value of aquatic species. Studies on freshwater organisms, including microalgae and fish, have reported changes in enzymatic biomarker responses following this compound exposure. researchgate.netmdpi.com For instance, research on Oreochromis niloticus (tilapia) exposed to sublethal concentrations of this compound revealed alterations in the activities of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione (B108866) S-transferase. researchgate.net A decrease in superoxide dismutase activity and an increase in glutathione S-transferase levels were observed in tilapia after exposure. researchgate.net Additionally, changes in fatty acid profiles, such as an increase in oleic acid and nervonic acid, have been noted in the liver of tilapia exposed to this compound, indicating potential impacts on nutritive value. researchgate.net In bivalve species like Cerastoderma edule, exposure to this compound, particularly in combination with other pollutants like copper, resulted in increased oxidative stress and a decrease in protein content, despite an increase in antioxidant enzyme activity. nih.gov

Disruption of Zebrafish Cellular Migration

Research using zebrafish (Danio rerio) as a model organism has indicated that this compound can disrupt cellular processes, including cell migration. Studies exploring the nephrotoxicity of this compound in zebrafish found that it inhibits cell migration and induces oxidative stress and apoptosis, leading to kidney damage in both embryonic and adult zebrafish. researchgate.netresearchgate.net this compound exposure triggered inflammation and caused severe edema in zebrafish embryos. researchgate.netresearchgate.net

Terrestrial Organisms (Soil Microorganisms, Beneficial Insects)

This compound can also impact non-target terrestrial organisms, including soil microorganisms and beneficial insects. nih.govorst.eduresearchgate.net While practically non-toxic to certain organisms like honeybees and ground beetles, it has shown high toxicity to others such as predatory mites, parasitic wasps, and spiders. epa.gov

Impact on Soil Microbial Communities and Enzyme Activities

This compound has been shown to have a dose-dependent inhibitory effect on the activities of enzymes such as dehydrogenase, phosphatase, protease, and urease in soil. mdpi.comresearchgate.net The recovery time for the activity of these enzymes can vary; for instance, dehydrogenase activity might recover within 14 days under field conditions, while phosphatase, urease, and protease activities may require at least 21 days for recovery. mdpi.comresearchgate.net The impact on soil enzymatic activities and microbial diversity can be significant, especially at higher application rates. researchgate.net However, the presence of organic matter in soil can potentially decrease the inhibition of soil enzymatic activities and biodiversity caused by this compound. researchgate.net

Data Table: Impact of this compound on Soil Enzyme Activity Recovery (Field Conditions, Normal Dose)

| Enzyme | Time for Recovery |

| Dehydrogenase | ~14 days |

| Phosphatase | ≥ 21 days |

| Urease | ≥ 21 days |

| Protease | ≥ 21 days |

Based on findings from Filimon et al. (2021) mdpi.comresearchgate.net

Effects on Non-Target Arthropods (e.g., Earwigs)

Research indicates that this compound can have sublethal effects on non-target arthropods, including earwigs. While not acutely toxic to adult female European earwigs (Forficula auricularia) within 72 hours in some studies, this compound has been shown to reduce their predation rate on green peach aphids. researchgate.netoup.comresearchgate.net Other studies have found this compound to be among the most harmful herbicides in terms of acute mortality to natural enemies in meta-analyses of laboratory bioassays. mdpi.com Sublethal effects on predatory mites exposed to this compound have also been observed, including reduced reproduction. researchgate.net

Plant Phytotoxicity and Carryover Effects on Succeeding Crops

This compound can cause plant injury symptoms, although affected plants may recover over time. chemijournal.comresearchgate.netchemijournal.com Studies on transplanted rice have shown that while initial phytotoxicity might be observed, rice plants can recover within approximately 30 days after herbicide application, with no subsequent phytotoxicity evident. chemijournal.comresearchgate.netchemijournal.com Investigations into carryover effects on succeeding crops like sunflower and blackgram have suggested that this compound may be safe, potentially due to detoxification in the soil, and might not adversely affect germination percentage or dry matter production of these crops. chemijournal.comresearchgate.netchemijournal.com Similarly, studies on potato fields treated with this compound indicated no adverse residual effect on the growth of succeeding bean crops in terms of germination percentage, plant height, number of pods, and yield. medcraveonline.com However, residual toxicity cannot be entirely ruled out for sensitive crops such as sunflower and pearl millet in rotation with crops like onion. chesci.com Higher application rates of this compound have been observed to potentially have a toxic effect on tuber growth and establishment in potatoes, even without visible phytotoxicity symptoms. medcraveonline.com

Endocrine Disrupting Potential

This compound has been identified as a potential endocrine-disrupting chemical. researchgate.netepa.govepa.gov Studies have evaluated its effects on thyroid hormone synthesis and pubertal development in mammals. researchgate.netepa.govepa.govoup.comresearchgate.netoup.com

Suppression of Thyroid Hormone Synthesis

This compound has been identified as an inhibitor of iodide uptake by the sodium iodide symporter (NIS), a crucial step in the synthesis of thyroid hormones (THs). researchgate.netepa.govepa.govoup.comresearchgate.netoup.com In vitro studies using human and rat thyroid follicular cell lines have shown this compound to be a potent inhibitor of NIS activity. researchgate.netepa.govepa.govresearchgate.netoup.com In vivo studies in juvenile rats exposed orally to this compound have demonstrated a suppression of serum thyroxine (T4) and triiodothyronine (T3). researchgate.netepa.govepa.govoup.comresearchgate.netoup.com For instance, in an 8-day exposure study, this compound suppressed serum T4 with a Lowest Observed Effect Level (LOEL) of 3.25 mg/kg/day and T3 with a LOEL of 62.5 mg/kg/day. researchgate.netresearchgate.net Extended oral exposure in male pubertal rats also resulted in significant suppression of serum T4 and T3 at various doses. researchgate.netepa.govepa.govoup.com

Delayed Pubertal Onset and Androgen-Sensitive Tissue Growth in Mammals

Research in male pubertal rats exposed to this compound has indicated a delay in pubertal development. researchgate.netepa.govepa.govoup.comoup.com This delay has been observed at various doses, along with a suppression of the growth of androgen-sensitive tissues such as the ventral prostate and seminal vesicles. researchgate.netepa.govepa.govoup.comoup.com These effects were noted without significant changes in serum testosterone (B1683101) or luteinizing hormone levels. researchgate.netepa.govepa.govoup.comoup.com Based on these findings, it has been hypothesized that this compound interferes with androgen receptor (AR) function. researchgate.netoup.comoup.com In vitro assays have further supported this, demonstrating concentration-dependent inhibition of AR transcriptional activation. researchgate.netoup.comoup.com

Carcinogenic Potential and Genotoxicity

This compound has been evaluated for its carcinogenic potential and genotoxicity. researchgate.netoup.comresearchgate.netoup.comregulations.gov It is generally considered not genotoxic. researchgate.netoup.comresearchgate.netoup.com

Hepatocellular Tumors in Rodent Models

Lifetime feeding studies in rodents with lower purity this compound (85%) conducted in 1977 showed no increase in tumors in rats but a marginally increased incidence of hepatocellular tumors in male CD-1 mice at the highest dose tested. oup.comresearchgate.netoup.com The U.S. EPA has classified this compound as a Group C, possible human carcinogen, based on the increased incidence of combined liver adenoma/carcinoma observed in mouse carcinogenicity studies. regulations.gov More recent studies evaluating higher purity this compound (>98%) have investigated the mode of action for liver effects in mice. oup.comresearchgate.net These studies suggest that this compound has the potential to induce mouse liver tumors through a nongenotoxic, mitogenic mode of action with a clear threshold. oup.comresearchgate.net Minimal liver effects were observed at lower doses, while increased liver weight, single-cell necrosis, cell proliferation, and changes in gene expression related to nuclear receptor activation were noted at higher doses. oup.comresearchgate.net

Assessment of Genotoxicity

The assessment of this compound's genotoxicity has involved various studies utilizing different test systems and methodologies. Research findings indicate varying results depending on the purity of the this compound tested and the specific assay conducted.

Studies conducted with technical grade this compound of lower purity (e.g., 72.5% or 85%) have shown some positive results in genotoxicity assays. For instance, an Ames assay using Salmonella typhimurium strains with 72.5% purity this compound indicated possible mutagenicity with and without activation in certain strains (TA98, TA100, and TA1537), although the study was considered incomplete and unacceptable due to lack of individual plate data and inadequate confirming trials. pesticidereform.org Another Ames assay with 72.5% purity material also showed possible adverse effects, with mutagenicity observed with and without activation in strains TA98, TA100, and TA1537. pesticidereform.org A mouse lymphoma assay with technical grade this compound (purity not specified) demonstrated small and erratic but repeatable increases in mutant frequency with activation, though this study was also deemed incomplete and unacceptable. pesticidereform.org

Conversely, studies performed with higher purity this compound (≥ 96% or > 98%) have largely reported negative results in genotoxicity assessments. The U.S. EPA concluded that studies with ≥ 96% technical grade this compound satisfied the 1991 mutagenicity guidelines and that no further testing was required. usda.gov A series of 12 genetic toxicology assays with > 98% purity this compound, including assessments of gene mutations, chromosomal aberrations, and DNA damage, were reported as not mutagenic or genotoxic. oup.comresearchgate.net This included Ames assays and in vivo cytogenetic assays in rats, which were negative for chromosomal aberrations both with and without metabolic activation. epa.gov A mouse micronucleus assay with 96% active ingredient was also negative. usda.govepa.gov One Ames assay with 96% material was weakly positive for reverse mutation in Salmonella typhimurium strain TA100 only at high, insoluble levels and in the presence of S9 metabolic activation. usda.gov A subsequent Ames assay with 96% material yielded negative results. usda.gov

Studies utilizing plant bioassays have also investigated the genotoxic potential of this compound. In Helianthus annuus (sunflower) root meristem cells, this compound at concentrations of 75, 150, and 300 ppm induced chromosome aberrations such as disturbed prophase, c-mitosis, stickiness, laggards, and chromatid bridges. researchgate.netjst.go.jp Micronuclei were also observed in interphase cells, and the mitotic index significantly decreased with increasing concentration and exposure time, indicating a mitodepressive action. researchgate.netjst.go.jp Similarly, studies using the Allium cepa assay have shown cytotoxic and genotoxic effects from commercial formulations of this compound. Exposure of Allium cepa root tips to concentrations below the commercially recommended dose resulted in a substantial decrease in the mitotic index and an increase in chromosome aberrations, including vagrant chromosomes, fragments, c-mitosis, multipolar anaphases, and bridges. scialert.netksu.edu.tr The frequency of micronuclei in interphase cells was also significantly higher in treated groups compared to controls, increasing with concentration and duration of treatment. scialert.netksu.edu.trksu.edu.tr Comet assays on Allium cepa somatic cells treated with this compound also indicated increased DNA damage. ksu.edu.trksu.edu.tr

Furthermore, studies on aquatic organisms have explored this compound's genotoxicity. Exposure of Biomphalaria glabrata mollusks to this compound induced significant frequencies of micronuclei, binucleated cells, and apoptosis in hemocytes. researchgate.netresearchgate.net

The available data suggest that while high-purity this compound appears to be largely negative in standard mammalian genotoxicity tests, lower purity formulations or testing in non-mammalian systems like plants and aquatic organisms can reveal genotoxic effects, including chromosomal aberrations and micronucleus formation.

Here is a summary of selected genotoxicity study findings:

| Test System | Test Type | This compound Purity | Results | Citation |

| Salmonella typhimurium | Ames Assay | 72.5% | Possible mutagenicity (+/- activation in TA98, TA100, TA1537) | pesticidereform.org |

| Salmonella typhimurium | Ames Assay | 96% | Weakly positive (TA100, +S9, high concentration), otherwise negative | usda.gov |

| Salmonella typhimurium | Ames Assay | ≥ 96% | Negative | usda.govepa.gov |

| Rat Bone Marrow | Cytogenetic Assay | Not specified | Negative for chromosomal aberrations (+/- activation) | epa.govepa.gov |

| Mouse | Micronucleus Assay | 96% | Negative | usda.govepa.gov |

| Helianthus annuus | Chromosome Aberration | Not specified | Increased chromosome aberrations (disturbed prophase, c-mitosis, etc.) | researchgate.netjst.go.jp |

| Helianthus annuus | Micronucleus Assay | Not specified | Increased micronuclei | researchgate.netjst.go.jp |

| Allium cepa | Chromosome Aberration | Commercial formulation | Increased chromosome aberrations (vagrants, fragments, bridges, etc.) | scialert.netksu.edu.trksu.edu.tr |

| Allium cepa | Micronucleus Assay | Commercial formulation | Increased micronuclei | scialert.netksu.edu.trksu.edu.tr |

| Allium cepa | Comet Assay | Not specified | Increased DNA damage | ksu.edu.trksu.edu.tr |

| Biomphalaria glabrata | Micronucleus Assay | Not specified | Increased micronuclei | researchgate.netresearchgate.net |

| Biomphalaria glabrata | Nuclear Abnormalities | Not specified | Increased binucleated cells and apoptosis | researchgate.netresearchgate.net |

Phytoremediation and Bioremediation Strategies for Oxyfluorfen Contamination

Microbial Bioremediation Approaches

Microbial degradation is a primary pathway for the breakdown of oxyfluorfen in the environment. nih.gov This process relies on the metabolic capabilities of various soil microorganisms to use the herbicide as a source of carbon and energy, transforming it into less toxic compounds. mdpi.com The efficiency of microbial bioremediation is influenced by the specific strains present, environmental conditions, and the availability of other nutrients. scialert.netmdpi.com

Researchers have successfully isolated and identified several microbial strains with the ability to degrade this compound. These microorganisms, sourced from environments such as contaminated soil and activated sludge, are considered strong candidates for bioaugmentation, a process involving the introduction of specific microbes to a contaminated site to enhance pollutant degradation. nih.govmdpi.comresearchgate.net

Studies have demonstrated significant degradation capabilities across various genera. For instance, bacteria from the Bacillus, Pseudomonas, and Arthrobacter genera have shown high efficiency in breaking down this compound in laboratory settings. scialert.netmdpi.com Fungal species, such as Aspergillus, also contribute to this process. scialert.netresearchgate.net A notable actinobacterium, Micrococcus sp. F3Y, isolated from activated sludge, has demonstrated the ability to completely degrade this compound, utilizing it as its sole energy source. nih.gov Inoculation of contaminated soil with strain F3Y not only achieved 98.2% degradation of this compound within 25 days but also restored the growth of soybean plants, highlighting its practical potential for soil remediation. nih.govresearchgate.net Another bacterium, Chryseobacterium aquifrigidense R-21, isolated from active soil, degraded 92.1% of this compound within five days under optimal conditions. researchgate.netscispace.com

Table 1: Examples of Microbial Strains with this compound Degradation Capability

| Microbial Strain | Degradation Efficiency | Time Frame | Source / Condition |

|---|---|---|---|

| Bacillus spp. | 80% - 95.6% | 21 days | Mineral salt liquid medium. scialert.netmdpi.com |

| Pseudomonas sp. | 82.2% | 21 days | Mineral salt liquid medium. scialert.netmdpi.com |

| Arthrobacter spp. | 82.2% | 21 days | Mineral salt liquid medium. scialert.netmdpi.com |

| Micrococcus sp. F3Y | 98.2% | 25 days | Inoculated in unsterilized soil. nih.govresearchgate.net |

| Chryseobacterium aquifrigidense R-21 | 92.1% | 5 days | Optimal cultural conditions. researchgate.netscispace.com |

| Azotobacter chroococcum | >60% | 7 days | Sterilized mineral salt medium. scialert.netmdpi.com |

| Aspergillus sp. | 77.8% | 21 days | Mineral salt liquid medium. scialert.netresearchgate.net |

| Mycobacterium sp. | 75.6% | 21 days | Mineral salt liquid medium. scialert.netresearchgate.net |

Several environmental and nutritional factors can be manipulated to enhance the rate of microbial degradation of this compound. This process, known as biostimulation, aims to optimize conditions for the native or introduced microbial populations. frontiersin.orgnih.gov

Temperature is a critical factor, with studies showing significantly higher degradation rates at warmer temperatures. For example, the biodegradation of this compound in soil was found to be substantially better at 40°C (55.2-78.3% degradation) compared to 28°C (17.5-36.6% degradation) over a 45-day period. scialert.netmdpi.comresearchgate.net This is attributed to increased microbial activity and growth at higher temperatures within the mesophilic range (25-40°C). scialert.net

The addition of nutrients also plays a key role. The application of mineral fertilizers (NPK) has been shown to increase the biodegradation of this compound in soils. scialert.netresearchgate.netscialert.net In NPK-fertilized soils incubated at 40°C, intensive degradation ranging from 27.8% to 55.5% was observed after just 15 days. scialert.netscialert.net Biostimulants derived from the fermentation of sewage sludge by Bacillus licheniformis have also been found to decrease this compound concentrations in soil. nih.govresearchgate.net

While the full molecular pathways of this compound biodegradation are still being uncovered, research has begun to identify key enzymes and genetic mechanisms. nih.govfrontiersin.org The degradation process often involves initial reactions such as nitro reduction or the cleavage of the diaryl ether bond, which ultimately lead to the opening of the aromatic ring and complete mineralization. nih.govresearchgate.net

In the bacterial strain Micrococcus sp. F3Y, two novel degradation pathways were proposed based on the identification of eleven metabolites. nih.govresearchgate.net Genomic analysis of this strain pointed to a putative gene cluster, the pao gene cluster, as being involved in the degradation process. nih.gov Other studies have implicated various enzymes in the breakdown of this compound. For example, Bacillus methylotrophicus A1 and Streptomyces sp. B1 are thought to degrade the herbicide via laccase and esterase enzymes, respectively. nih.gov In rice, key enzymes identified as participating in this compound degradation include cytochrome P450, methyltransferases, glycosyltransferases, and acetyltransferases. nih.gov The degradation by Chryseobacterium aquifrigidense R-21 is believed to begin with the cleavage of the ether linkage or dechlorination, followed by the reduction of the nitro group. researchgate.net

Factors Enhancing Microbial Degradation (e.g., Biostimulants)

Phytoremediation Potential of Plant Species

Phytoremediation is a plant-based technology that uses green plants to remove, degrade, or contain contaminants in soil and water. mdpi.com This approach is considered cost-effective and environmentally friendly. mdpi.compjoes.com The success of phytoremediation depends on selecting appropriate plant species that can tolerate the contaminant and employ specific mechanisms to remediate it. nih.gov

A critical first step in phytoremediation is the identification and selection of plant species that can survive and grow in this compound-contaminated soil. agrian.com Several ornamental plant species have demonstrated tolerance to over-the-top applications of this compound, making them potential candidates for remediating contaminated sites in landscape settings. ashs.org Research has shown that species such as Asiatic jasmine (Trachelospermum asiaticum), candlestick plant (Senna alata), English ivy (Hedera helix), 'Blue Flag' iris (Iris sp.), 'Firecracker' gladiolus (Gladiolus sp.), and 'Green Carpet' Japanese pachysandra (Pachysandra terminalis) are tolerant to the herbicide. ashs.org

In agricultural contexts, the development of herbicide-tolerant crops is a significant advancement. A specific rice variety, known as ROXY® rice, was developed through chemical mutagenesis to exhibit tolerance to this compound. canada.ca This tolerance is the result of a single nucleotide deletion in the UGP3 gene. canada.ca Such developments expand the potential for using crop plants in remediation efforts on agricultural lands.

Table 2: Examples of this compound-Tolerant Plant Species

| Plant Species | Scientific Name | Context of Tolerance |

|---|---|---|

| Asiatic jasmine | Trachelospermum asiaticum | Tolerant to over-the-top application in ornamental settings. ashs.org |

| Candlestick plant | Senna alata | Tolerant to over-the-top application in ornamental settings. ashs.org |

| English ivy | Hedera helix | Tolerant to over-the-top application in ornamental settings. ashs.org |

| Iris | Iris sp. | Tolerant to over-the-top application in ornamental settings. ashs.org |

| Gladiolus | Gladiolus sp. | Tolerant to over-the-top application in ornamental settings. ashs.org |

| Japanese pachysandra | Pachysandra terminalis | Tolerant to over-the-top application in ornamental settings. ashs.org |

| ROXY® Rice | Oryza sativa L. | Developed through chemical mutagenesis for herbicide tolerance. canada.ca |

Plants employ several mechanisms to remediate contaminated soil, which can be broadly categorized as phytoextraction, phytostabilization, and phytodegradation. mdpi.comnih.gov

Phytoextraction (Uptake and Translocation): This process involves the uptake of contaminants from the soil by plant roots and their subsequent translocation to the harvestable, above-ground parts of the plant, such as shoots and leaves. nih.gov Plants with high biomass production and a capacity to accumulate pollutants are ideal for phytoextraction. nih.goviwaponline.com Once the contaminants are concentrated in the plant biomass, the plants can be harvested, effectively removing the pollutant from the soil. iwaponline.com

Phytostabilization (Immobilization): In this mechanism, plants are used to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their migration into groundwater or the food chain. nih.gov This is achieved through several actions, including absorption and accumulation by roots, adsorption onto the root surface, or the precipitation of compounds within the root zone (rhizosphere). nih.gov The plant's root system effectively immobilizes the pollutants.

Phytodegradation and Rhizodegradation: Phytodegradation refers to the breakdown of organic contaminants within the plant itself through metabolic processes. mdpi.com Plants can produce enzymes that help metabolize pollutants. mdpi.com Closely related is rhizodegradation, which is the breakdown of contaminants in the soil by microorganisms in the rhizosphere. jeeng.net Plant roots release exudates—sugars, amino acids, and enzymes—that stimulate the growth and activity of these soil microbes, enhancing the degradation of pollutants like this compound in the immediate vicinity of the roots. iwaponline.comjeeng.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-trifluoromethyl-phenol |

| 3-ethoxy-4-nitrophenol |

| 4-amino-3-ethoxyphenol |

| 4-nitrobenzene-1,3-diol |

| Acetonitrile |

| Acetyltransferases |

| Cytochrome P450 |

| Esterase |

| Ethyl methanesulfonate |

| Glycosyltransferases |

| Laccase |

| Methanol |

| Methyltransferases |

| NPK (Nitrogen, Phosphorus, Potassium) |

| Protoporphyrinogen (B1215707) oxidase |

Integration with Other Remediation Technologies (e.g., Biochar)

The integration of biochar with other remediation technologies, particularly phytoremediation and microbial bioremediation, presents a synergistic and sustainable approach to addressing this compound contamination in soil. mdpi.commdpi.comresearchgate.net This combined strategy leverages the unique properties of biochar to overcome the limitations of individual remediation methods, leading to more efficient and thorough pollutant removal. mdpi.comresearchgate.net Biochar, a carbon-rich material produced from the pyrolysis of biomass, can immobilize contaminants, improve soil health, and provide a favorable habitat for beneficial microorganisms, thereby enhancing biological degradation processes. mdpi.commdpi.comfrontiersin.org

The core mechanism of this integrated approach lies in the complementary actions of biochar and biological agents (plants and microorganisms). mdpi.comresearchgate.net Biochar primarily acts as a sorbent, binding this compound molecules to its porous surface. researchgate.net This sequestration reduces the immediate bioavailability and phytotoxicity of the herbicide, allowing sensitive plants and microbial communities to survive and function in the contaminated environment. mdpi.comresearchgate.net In turn, plants and rhizosphere microorganisms can facilitate the degradation of the this compound adsorbed by the biochar. mdpi.comdntb.gov.ua Plant root exudates, containing enzymes and low-molecular-weight organic acids, can stimulate microbial activity and may even directly contribute to the breakdown of the herbicide. mdpi.commdpi.com Microorganisms harbored by the biochar can use the contaminant as a source of nutrients, leading to its gradual degradation. mdpi.commdpi.com This combined effect creates a more resilient and effective remediation system than either technology could achieve alone. mdpi.comresearchgate.net

Research Findings on Integrated Remediation

Research has demonstrated the effectiveness of combining biochar with biological systems for this compound remediation. The choice of biochar feedstock is critical, as it significantly influences the sorption capacity for this compound.

A study comparing various biochars found that rice hull-derived biochar exhibited the highest sorption capacity for this compound, followed by biochars made from bamboo, maize straw, chestnuts, and peanuts. researchgate.netnih.gov The primary mechanisms for this adsorption include pore-filling, hydrophobic interactions, and π-π bonding between the biochar and the this compound molecules. researchgate.net

| Biochar Feedstock | Relative Sorption Capacity for this compound | Primary Adsorption Mechanisms |

| Rice Hull | Highest | Pore-filling, Hydrophobic interactions, π-π bonding researchgate.net |

| Bamboo | High | Not specified |

| Maize Straw | Medium | Not specified |

| Chestnut | Low | Not specified |

| Peanut | Lowest | Not specified |

| This table is based on findings from Wu et al. (2019). researchgate.netnih.gov |

The addition of biochar to this compound-contaminated soil not only increases sorption but also enhances its degradation and reduces its uptake by plants and other organisms. Studies have shown that amending soil with rice hull biochar can significantly accelerate the degradation of this compound while simultaneously decreasing its bioavailability.

For instance, the application of 2% rice hull biochar (BCR) to different soil types led to a marked increase in the sorption constant (Kf) and a faster degradation rate of this compound. nih.gov This reduced bioavailability translated to lower uptake by soybean plants and decreased bioaccumulation in earthworms. nih.govmdpi.com

| Parameter | Unamended Soil | Soil + 2% Rice Hull Biochar (BCR) | Reference |

| Sorption Constant (Kf) | Baseline | 2.0 to 3.2-fold increase | nih.gov |

| This compound Degradation Rate | Baseline | 1.0 to 1.4-fold increase | nih.gov |

| This compound Uptake by Soybean Plants | Baseline | 18% to 63% decrease | nih.gov |

| Bioaccumulation Factor (BCF) in Earthworms | 0.80–1.7 | 0.10–1.56 (decrease) | mdpi.com |

| This table summarizes data on the impact of rice hull biochar on this compound fate and bioavailability. |

Further research corroborates these findings, highlighting that biochar derived from rice hull and maize straw supports microbial populations capable of degrading this compound, leading to increased dissipation of the herbicide from the soil. mdpi.com The addition of rice husk biochar produced at 500 °C at a 2% application rate resulted in a faster degradation of this compound compared to unamended soil. nih.gov This integration of biochar with natural microbial processes represents a promising and cost-effective strategy for restoring environments contaminated with persistent herbicides like this compound. mdpi.commdpi.com

Advanced Analytical Methodologies for Oxyfluorfen Detection and Quantification

Chromatographic Techniques